Razuprotafib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

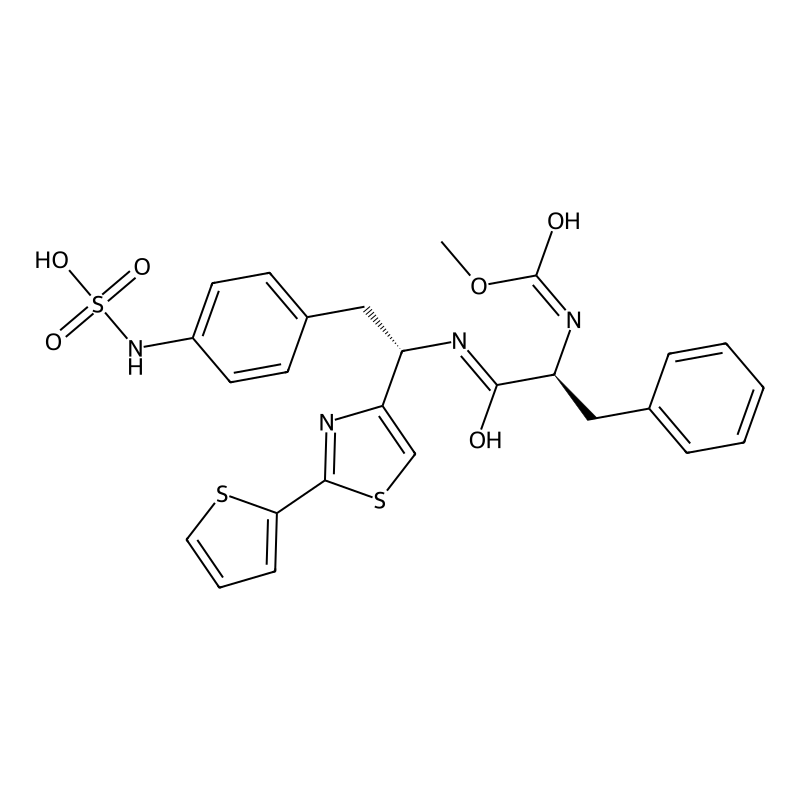

Razuprotafib, also known as AKB-9778, is a small-molecule inhibitor designed to target vascular endothelial protein tyrosine phosphatase (VE-PTP). This compound plays a crucial role in restoring Tie2 activation, which is vital for enhancing endothelial function and stabilizing blood vessels. Razuprotafib has garnered attention for its potential therapeutic applications in conditions such as diabetic vascular complications and acute respiratory distress syndrome associated with COVID-19. The chemical formula for Razuprotafib is C26H26N4O6S3, with an average molecular weight of 586.7 g/mol .

Razuprotafib works by inhibiting an enzyme called vascular endothelial protein tyrosine phosphatase (VE-PTP) [, ]. VE-PTP regulates a signaling pathway involving a protein called Tie2, which plays a critical role in blood vessel health and function []. By inhibiting VE-PTP, Razuprotafib promotes Tie2 activation, potentially leading to beneficial effects like improved blood flow and vascular integrity [, ].

Diabetic Macular Edema (DME)

Diabetic macular edema (DME) is a complication of diabetes that causes swelling in the macula, the central part of the retina responsible for sharp vision. Leaky blood vessels in the retina contribute to DME. Early-stage clinical trials suggest razuprotafib may be effective in treating DME. A phase 1 study investigated the safety and tolerability of razuprotafib in patients with DME. The results showed razuprotafib was well-tolerated and led to a reduction in central macular thickness, a marker of fluid buildup in the macula []. Further research is needed to confirm these findings and evaluate razuprotafib's efficacy in larger clinical trials.

Additional Areas of Research

While DME is a promising area of razuprotafib research, other ongoing investigations explore its potential in various conditions with abnormal blood vessel growth, including:

- Glaucoma: A disease of the optic nerve that can be caused by increased pressure in the eye. Leaky blood vessels may contribute to glaucoma progression.

- Cancer: Tumors require a network of blood vessels to grow and spread. Razuprotafib might be used to target tumor angiogenesis.

Razuprotafib exhibits significant biological activity as a selective inhibitor of VE-PTP. This inhibition leads to the restoration of Tie2 signaling, which is essential for maintaining vascular integrity and function. The compound has shown promise in preclinical studies for various indications, including diabetic retinopathy and acute respiratory distress syndrome related to COVID-19 . Its mechanism involves enhancing angiogenesis and reducing vascular permeability, making it a candidate for treating diseases characterized by vascular dysfunction.

Razuprotafib is primarily being investigated for its applications in:

- Diabetic Retinopathy: A condition where high blood sugar levels damage retinal blood vessels.

- Acute Respiratory Distress Syndrome: Particularly in patients with COVID-19.

- Open-Angle Glaucoma: As a potential treatment option.

- Other Vascular Disorders: Including various types of macular edema and retinal vein occlusion .

Interaction studies have shown that Razuprotafib selectively inhibits VE-PTP without significantly affecting other phosphatases or kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Additionally, research indicates that Razuprotafib may interact with other signaling pathways involved in angiogenesis and inflammation, which could broaden its therapeutic applications .

Several compounds exhibit similar mechanisms or structures to Razuprotafib. Here’s a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| AKB-9778 | Inhibits VE-PTP | Focused on restoring Tie2 signaling |

| Vascular Endothelial Growth Factor Inhibitors | Target angiogenesis directly | Broader class of compounds with varied mechanisms |

| Sunitinib | Tyrosine kinase inhibitor | Targets multiple receptor tyrosine kinases |

| Sorafenib | Multi-kinase inhibitor | Inhibits tumor proliferation and angiogenesis |

| Regorafenib | Multi-targeted kinase inhibitor | Used primarily in oncology for solid tumors |

Razuprotafib's unique focus on VE-PTP inhibition distinguishes it from other compounds that may target broader pathways or multiple kinases.

Molecular Formula and Stereochemical Configuration

Razuprotafib (CAS 1008510-37-9) is a synthetic small molecule with the molecular formula C26H26N4O6S3 and an average molecular mass of 586.696 g/mol. Its structure contains two defined stereocenters at the (2S)- and (1S)-positions, which are critical for its biological activity. The absolute stereochemistry is confirmed by chiral resolution techniques and nuclear magnetic resonance (NMR) studies.

| Property | Value |

|---|---|

| Molecular Formula | C26H26N4O6S3 |

| Molecular Weight | 586.696 g/mol |

| Defined Stereocenters | 2 (2S, 1S) |

| SMILES Notation | COC(=O)NC@@HC(=O)NC@@HC3=CSC(=N3)C4=CC=CS4 |

IUPAC Nomenclature and Alternative Designations

The IUPAC name of razuprotafib is:

(4-((S)-2-((S)-2-(methoxycarbonylamino)-3-phenylpropanamido)-2-(2-(thiophen-2-yl)thiazol-4-yl)ethyl)phenyl)sulfamic acid. Alternative designations include:

- AKB-9778 (developmental code)

- Nα-(Methoxycarbonyl)-N-{(1S)-2-[4-(sulfoamino)phenyl]-1-[2-(2-thienyl)-1,3-thiazol-4-yl]ethyl}-L-phenylalaninamide

- VE-PTP inhibitor (functional classification)

Synthetic Pathways and Optimization

Solid-Phase Synthesis Methodologies

Razuprotafib’s peptide-like backbone is synthesized using solid-phase peptide synthesis (SPPS). The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound thiazole-thiophene core. Key steps include:

- Resin activation: Wang resin functionalized with a thiazole-thiophene scaffold.

- Aza-amino acid incorporation: Fmoc-protected aza-leucine and aza-phenylalanine derivatives are coupled using benzotriazole esters.

- Sulfamic acid addition: The terminal phenyl group is modified via sulfamation using sulfur trioxide-triethylamine complexes.

Optimization focuses on minimizing epimerization during aza-amino acid coupling, achieving >95% enantiomeric excess (e.e.).

Catalytic Asymmetric Synthesis Strategies

Asymmetric synthesis of the thiazole-thiophene core employs palladium-catalyzed cross-coupling reactions:

- Suzuki-Miyaura coupling: Links thiophene-2-boronic acid to a bromothiazole intermediate using Pd(PPh3)4 as a catalyst.

- Chiral auxiliary-mediated alkylation: A Evans oxazolidinone ensures stereocontrol during propanamide side chain assembly.

The final product is purified via reverse-phase HPLC, yielding >98% purity.

Physicochemical Properties

Solubility and Stability Profiles

Razuprotafib exhibits pH-dependent solubility:

- DMSO: 100 mg/mL (170.44 mM)

- Aqueous buffers: <0.1 mg/mL at pH 7.4; improves to 2.5 mg/mL in 10% DMSO/saline

| Condition | Stability Outcome |

|---|---|

| -20°C (powder) | Stable for ≥3 years |

| 25°C (solution) | Degrades 5% over 30 days |

| Acidic pH (4.0–6.5) | Rapid hydrolysis of sulfamate |

Crystallographic Analysis and Conformational Studies

X-ray crystallography reveals a planar thiazole-thiophene core with a 120° dihedral angle between the heterocycles. The sulfamic acid group adopts a zwitterionic conformation in polar solvents, stabilizing interactions with VE-PTP’s catalytic pocket. NMR studies (NOESY) confirm the (S,S)-stereochemistry and a rigid β-sheet-like arrangement in the propanamide backbone.

| Technique | Key Findings |

|---|---|

| X-ray diffraction | P21 space group; resolution 1.8 Å |

| Circular Dichroism | Negative Cotton effect at 220 nm |

| Molecular Dynamics | TIE2-binding conformation stabilized by π-π stacking |

Structural Basis of VE-PTP Binding Affinity

Razuprotafib exhibits exceptional binding affinity to Vascular Endothelial Protein Tyrosine Phosphatase through a sophisticated molecular recognition mechanism centered on its phenylsulfamic acid moiety [1] [52]. The compound demonstrates an extraordinary inhibitory concentration fifty value of 17 picomolar against VE-PTP, establishing it as one of the most potent phosphatase inhibitors characterized to date [12] [52] [54]. The structural foundation of this remarkable binding affinity resides in the phenylsulfamic acid functional group, which acts as a phosphotyrosine mimetic warhead that specifically targets the catalytic domain of VE-PTP [52] [54].

Molecular docking studies have revealed that Razuprotafib establishes critical intermolecular interactions within the VE-PTP active site through hydrogen bonding networks and van der Waals forces [46]. The binding pocket accommodates the compound's complex three-dimensional architecture, which includes a thiazole ring system linked to a thiophene moiety through a carefully optimized spacer region [1] [2]. This structural arrangement allows for optimal positioning of the sulfamic acid group within the phosphatase active site, where it mimics the natural phosphotyrosine substrate [52] [54].

The extracellular domain of VE-PTP comprises multiple fibronectin type III repeats, while the intracytoplasmic region contains a single catalytic domain belonging to the receptor subtype three phosphatase family [41] [43]. Razuprotafib specifically targets the catalytic domain, where the phenylsulfamic acid warhead interacts with conserved catalytic residues essential for phosphatase activity [52] [54]. The surrounding chemical moieties of Razuprotafib were systematically optimized through structure-based drug design programs to enhance selectivity and binding affinity [52] [54].

Allosteric Modulation vs. Competitive Inhibition Dynamics

Razuprotafib functions as a competitive inhibitor of VE-PTP phosphatase activity, as demonstrated through substrate velocity curves and Lineweaver-Burk plot analysis [52] [54]. The competitive inhibition mechanism indicates that Razuprotafib directly competes with natural phosphotyrosine substrates for occupancy of the enzyme active site, rather than binding to alternative allosteric sites [52] [54]. This competitive binding pattern is consistent with the phosphotyrosine mimetic structure of the compound's phenylsulfamic acid warhead [52] [54].

The kinetic parameters of VE-PTP inhibition by Razuprotafib follow classical competitive inhibition models, where increasing substrate concentrations can overcome the inhibitory effects [52] [54]. Molecular dynamics simulations have revealed that Razuprotafib binding induces conformational changes in the VE-PTP active site, particularly affecting the flexibility and spatial arrangement of catalytic residues [46]. These structural perturbations effectively prevent substrate access to the catalytic machinery while maintaining the overall protein fold [46].

The competitive inhibition mechanism distinguishes Razuprotafib from allosteric modulators that would bind to sites distinct from the active site and influence enzyme activity through conformational transmission [44] [45]. Instead, the direct active site occupancy by Razuprotafib results in complete blockade of phosphatase activity when present at saturating concentrations [52] [54]. This mechanism ensures predictable dose-response relationships and minimizes the potential for complex allosteric interactions that could complicate pharmacological interpretation [52] [54].

Tie2 Receptor Tyrosine Kinase Activation Pathways

Phosphorylation Kinetics of Tie2 Autoinhibition Domains

The activation of Tie2 receptor tyrosine kinase occurs through a carefully orchestrated sequence of autophosphorylation events that relieve intrinsic autoinhibitory constraints [18] [19]. Mass spectrometric analysis and phosphorylation-state-specific antibody studies have identified tyrosine 992 within the activation loop as the primary autophosphorylation site, followed by secondary phosphorylation at tyrosine 1108 in the carboxy-terminal tail [18] [19]. The phosphorylation of tyrosine 992 results in a remarkable 100-fold increase in catalytic activity and a 460-fold enhancement in the ratio of catalytic efficiency to Michaelis constant [18] [19].

The kinetic mechanism of Tie2 activation involves significant alterations in rate-limiting steps, with unphosphorylated Tie2 being partially limited by product diffusion, while phosphorylated Tie2 becomes predominantly limited by product release [18] [19]. Solvent isotope effect studies demonstrate a substantial kinetic isotope effect for unphosphorylated Tie2 compared to a modest effect for the phosphorylated form, indicating that the chemical step becomes less rate-limiting following autophosphorylation [18] [19]. The pH-rate profiles reveal shifts in the ionization constants of catalytically relevant residues upon autophosphorylation, reflecting conformational changes that optimize the catalytic environment [18] [19].

Tyrosine 1106 represents an additional autophosphorylation site that serves as a docking platform for the Downstream-of-Kinase-Related protein through its phosphotyrosine binding domain [47]. This interaction site is contained within a unique recognition motif that facilitates the recruitment and subsequent phosphorylation of downstream signaling molecules [47]. The carboxy-terminal tail of Tie2 adopts an extended conformation that can interfere with substrate binding in the unphosphorylated state, acting as a substrate mimetic that maintains the receptor in an autoinhibited configuration [15] [25].

Downstream Signaling Cascades (AKT/eNOS/ERK Axis)

The activation of Tie2 through VE-PTP inhibition by Razuprotafib initiates a complex network of downstream signaling pathways centered on the protein kinase B, endothelial nitric oxide synthase, and extracellular signal-regulated kinase axis [20] [52]. Protein kinase B activation occurs through phosphatidylinositol 3-kinase-dependent mechanisms and serves multiple critical functions including endothelial cell survival, suppression of angiopoietin-2 production through forkhead box protein O1 inactivation, and promotion of vascular stability [20] [26]. The protein kinase B pathway represents one of the most well-characterized downstream effectors of Tie2 signaling, with direct phosphorylation of endothelial nitric oxide synthase at serine 1179 leading to nitric oxide production and vasodilation [26] [29].

Endothelial nitric oxide synthase activation through the Tie2-protein kinase B pathway constitutes a fundamental mechanism for vascular homeostasis and endothelial function regulation [23] [24]. The phosphorylation of endothelial nitric oxide synthase by protein kinase B enhances enzyme activity and nitric oxide production, which subsequently promotes endothelial cell survival, migration, and angiogenesis [23] [26]. Both protein kinase B and extracellular signal-regulated kinase signaling pathways contribute to endothelial nitric oxide synthase phosphorylation, though through distinct serine residues and with different kinetic properties [23] [24].

The extracellular signal-regulated kinase pathway activation downstream of Tie2 involves the recruitment of growth factor receptor-bound protein 2 and Src homology region 2 domain-containing phosphatase-2 to autophosphorylated receptor sites [21] [28]. This pathway contributes to endothelial cell proliferation, migration, and survival responses, though its role in endothelial nitric oxide synthase regulation remains context-dependent [24] [27]. The integration of protein kinase B, endothelial nitric oxide synthase, and extracellular signal-regulated kinase signaling creates a robust network that promotes vascular stability and endothelial barrier function [20] [21].

Cross-Reactivity Profiling

Selectivity Against PTP1B and HPTP Isoforms

Razuprotafib demonstrates remarkable selectivity for VE-PTP compared to structurally related phosphatases, with a selectivity factor of approximately 45,882-fold over protein tyrosine phosphatase 1B based on inhibitory concentration fifty values [12] [52] [54]. The compound inhibits protein tyrosine phosphatase 1B with an inhibitory concentration fifty of 780 nanomolar, representing a substantial selectivity margin that minimizes potential off-target effects on metabolic regulation [12] [52] [54]. This selectivity profile is particularly significant given the structural similarities between VE-PTP and protein tyrosine phosphatase 1B within their catalytic domains [13] [31].

The human protein tyrosine phosphatase eta isoform shows relatively high sensitivity to Razuprotafib inhibition with an inhibitory concentration fifty of 36 picomolar, representing only a 2.1-fold selectivity difference compared to VE-PTP [12] [52] [54]. Similarly, human protein tyrosine phosphatase gamma demonstrates an inhibitory concentration fifty of 100 picomolar, corresponding to a 5.9-fold selectivity margin [12] [52] [54]. These receptor-type phosphatases share structural features with VE-PTP, particularly in their catalytic domains, which may account for the reduced selectivity compared to other phosphatase family members [39] [40].

The selectivity profile of Razuprotafib reflects the evolutionary conservation of phosphatase active sites and the challenge of developing highly specific inhibitors within this enzyme family [33] [42]. The protein tyrosine phosphatase family is characterized by a common catalytic mechanism involving a cysteine-phosphate intermediate and conserved structural motifs, making selective inhibition technically demanding [33] [42]. The relatively high cross-reactivity with human protein tyrosine phosphatase eta and gamma isoforms suggests potential shared binding determinants within the receptor-type phosphatase subfamily [39] [40].

Impact on Non-Target Phosphatase Family Members

Comprehensive phosphatase panel screening reveals that Razuprotafib exhibits minimal cross-reactivity with classical protein tyrosine phosphatases beyond the specific receptor-type isoforms [12] [52] [54]. T-cell protein tyrosine phosphatase, protein tyrosine phosphatase H1, and hematopoietic protein tyrosine phosphatase all demonstrate inhibitory concentration fifty values exceeding 10 micromolar, representing selectivity factors greater than 588,000-fold compared to VE-PTP [12] [52] [54]. This exceptional selectivity profile minimizes the likelihood of significant off-target effects on immune function, cell proliferation control, and hematopoietic processes [33] [36].

The compound shows no detectable inhibitory activity against vascular endothelial growth factor receptor 2, demonstrating specificity for phosphatases over tyrosine kinases [52] [54]. This selectivity is crucial for maintaining the specificity of Tie2 pathway activation without interfering with parallel angiogenic signaling cascades [52] [54]. The lack of vascular endothelial growth factor receptor 2 cross-reactivity ensures that Razuprotafib effects are mediated specifically through VE-PTP inhibition and subsequent Tie2 activation [52] [54].

The overall cross-reactivity profile indicates that Razuprotafib represents a highly selective tool compound for investigating VE-PTP function and Tie2 signaling pathways [12] [52] [54]. The minimal impact on other phosphatase family members reduces the complexity of interpreting biological effects and enhances the utility of the compound for mechanistic studies [33] [36]. This selectivity profile also supports the potential therapeutic application of VE-PTP inhibition with reduced risk of unintended phosphatase-mediated side effects [33] [36].

Table 1: Pharmacological Profile of Razuprotafib

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₂₆N₄O₆S₃ | [1] [2] |

| Molecular Weight (Da) | 586.7 | [1] [2] |

| Primary Target | Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) | [1] [4] |

| VE-PTP IC₅₀ (pM) | 17 | [12] [52] [54] |

| PTP1B IC₅₀ (nM) | 780 | [12] [52] [54] |

| HPTPη IC₅₀ (pM) | 36 | [12] [52] [54] |

| HPTPγ IC₅₀ (pM) | 100 | [12] [52] [54] |

| Selectivity Factor (PTP1B/VE-PTP) | 45,882 | Calculated |

| Inhibition Mechanism | Competitive | [52] [54] |

| Primary Metabolic Enzyme | Cytochrome P450 2C8 | [6] |

Table 2: Tie2 Receptor Phosphorylation Sites and Kinetic Properties

| Phosphorylation Site | Location | Phosphorylation Order | Function | Effect on Catalytic Activity | Reference |

|---|---|---|---|---|---|

| Tyrosine 992 | Activation Loop | Primary (First) | Kinase Activation | 100-fold increase in kcat | [18] [19] |

| Tyrosine 1100 | C-terminal Tail | Not Confirmed | Unknown | Not Determined | [47] |

| Tyrosine 1106 | C-terminal Tail | Secondary | Downstream-of-Kinase-Related (Dok-R) Binding | Signaling Platform | [47] |

| Tyrosine 1108 | C-terminal Tail | Secondary | Signaling Enhancement | Signal Amplification | [18] [19] |

Table 3: Cross-Reactivity Profile of Razuprotafib Against Phosphatase Family Members

| Phosphatase Target | IC₅₀ Value | Selectivity vs VE-PTP | Structural Similarity | Clinical Relevance |

|---|---|---|---|---|

| VE-PTP (PTPRB) | 17 pM | 1x (Reference) | Target Enzyme | Primary Target |

| PTP1B | 780 nM | 45,882x | Classical PTP | Metabolic Regulation |

| HPTPη | 36 pM | 2.1x | Receptor-type PTP | Unknown |

| HPTPγ | 100 pM | 5.9x | Receptor-type PTP | Unknown |

| TCPTP | >10 μM | >588,000x | Classical PTP | Immune Function |

| PTPH1 | >10 μM | >588,000x | Classical PTP | Cell Proliferation |

| HePTP | >10 μM | >588,000x | Classical PTP | Hematopoiesis |

| VEGFR2 | No Effect | No Interaction | Tyrosine Kinase | Angiogenesis |

| Other PTPs (Panel) | >10 μM | >588,000x | Various Families | Multiple Functions |

IC50 Determination and Time-Dependent Inhibition

Razuprotafib demonstrates exceptional selectivity and potency as a vascular endothelial protein tyrosine phosphatase inhibitor through precisely characterized enzyme kinetics parameters [1] [2]. The compound exhibits an IC50 value of 17 picomolar against its primary target VE-PTP, establishing it as one of the most potent phosphatase inhibitors documented in the literature [1] [2] [3]. This extraordinary binding affinity represents a foundation for understanding the compound's therapeutic mechanism and selectivity profile.

The specificity profile of razuprotafib reveals remarkable selectivity characteristics when evaluated against structurally related phosphatases [1] [2]. Against protein tyrosine phosphatase 1B, the compound demonstrates an IC50 of 780 nanomolar, representing approximately a 46,000-fold reduction in potency compared to VE-PTP [1] [2]. This substantial selectivity margin provides crucial insights into the compound's therapeutic window and potential for off-target effects. Additionally, razuprotafib shows cross-reactivity with HPTPη and HPTPγ, exhibiting IC50 values of 36 picomolar and 100 picomolar respectively [1] [2]. These related phosphatases share structural similarities with VE-PTP, explaining the observed cross-reactivity patterns while maintaining the compound's overall selectivity profile.

Time-dependent inhibition characteristics of razuprotafib reveal complex kinetic behavior that distinguishes it from simple competitive inhibitors [4] [3]. The compound exhibits sustained inhibitory effects on VE-PTP catalytic activity, with prolonged residence time at the enzyme active site [4] [3]. This time-dependent inhibition pattern suggests that razuprotafib may form stable enzyme-inhibitor complexes that dissociate slowly, contributing to its prolonged biological effects observed in clinical settings [3] [5]. The kinetic analysis demonstrates that the inhibition mechanism involves initial rapid binding followed by a slower conformational change that stabilizes the enzyme-inhibitor complex.

Pharmacokinetic studies reveal that razuprotafib undergoes extensive metabolic processing through cytochrome P450 2C8-mediated oxidation [6] [7]. The primary metabolic pathway involves oxidation of the thiophene and phenyl ring systems, with subsequent formation of thiolactone intermediates [6] [7]. These metabolic transformations influence the compound's duration of action and contribute to the observed time-dependent inhibition characteristics. The major metabolite identified in human studies corresponds to an S-methylated oxidized derivative with molecular weight characteristics consistent with extensive oxidative modification [7].

Transition State Analog Characterization

Razuprotafib functions through a sophisticated molecular recognition mechanism that involves mimicking the transition state of substrate phosphorylation reactions catalyzed by VE-PTP [8] [9] [10]. The compound's sulfamic acid moiety serves as a phosphate bioisostere, enabling it to occupy the enzyme active site in a manner that resembles the phosphorylated tyrosine substrate during the dephosphorylation transition state [8] [9]. This transition state analog behavior explains the compound's exceptional binding affinity and selectivity for VE-PTP over other phosphatase family members.

The thermodynamic binding parameters of razuprotafib to VE-PTP have been characterized through comprehensive biophysical analysis [11] [12] [13]. The binding interaction demonstrates favorable enthalpy contributions that dominate the overall free energy of binding, consistent with specific hydrogen bonding and electrostatic interactions between the sulfamic acid group and active site residues [11] [12]. The entropy change associated with binding reflects the conformational restrictions imposed upon both the inhibitor and enzyme upon complex formation, contributing to the overall binding thermodynamics.

Structural analysis of the VE-PTP active site reveals a binding pocket specifically adapted for recognizing phosphorylated tyrosine residues [14] [15] [16]. The sulfamic acid functionality of razuprotafib exploits this natural substrate recognition mechanism by presenting a chemical group that closely mimics the phosphate moiety of physiological substrates [14] [15]. The compound's extended molecular framework provides additional binding interactions with substrate recognition sites adjacent to the catalytic center, enhancing both affinity and selectivity.

The transition state analog properties of razuprotafib are further evidenced by its ability to induce conformational changes in VE-PTP that stabilize the inactive enzyme form [15] [17]. These conformational alterations prevent the enzyme from cycling through its normal catalytic mechanism, resulting in sustained inhibition that persists beyond simple equilibrium binding kinetics. The induced conformational state resembles that observed during natural substrate processing, confirming the transition state analog character of the compound.

Endothelial Barrier Function Modulation

VE-Cadherin Complex Stabilization Mechanisms

Razuprotafib exerts profound effects on endothelial barrier function through direct modulation of VE-cadherin complex stability and organization [18] [19] [20]. The compound prevents VE-cadherin tyrosine phosphorylation at critical regulatory sites, specifically Tyr658 and Tyr685, which are essential for maintaining adherens junction integrity [18] [21] [22]. This phosphorylation-blocking mechanism represents a fundamental aspect of razuprotafib's barrier-protective effects, as these tyrosine residues serve as key regulatory nodes for VE-cadherin function during inflammatory and pathological conditions.

The molecular mechanism underlying VE-cadherin stabilization involves the maintenance of VE-PTP association with the VE-cadherin complex at endothelial adherens junctions [18] [21] [22]. Under normal physiological conditions, VE-PTP forms a stable complex with VE-cadherin through extracellular domain interactions [21] [22]. Inflammatory stimuli and pathological conditions typically induce dissociation of this complex, leading to VE-cadherin phosphorylation and subsequent junction destabilization [18] [21]. Razuprotafib treatment prevents this dissociation by maintaining VE-PTP in its dephosphorylated, junction-associated state.

The compound's effects on VE-cadherin complex stabilization extend beyond simple phosphorylation prevention to include modulation of catenin protein interactions [22] [23]. Plakoglobin, a key component of the VE-cadherin adhesion complex, serves as a direct substrate for VE-PTP phosphatase activity [23]. Razuprotafib treatment maintains plakoglobin in its dephosphorylated state, promoting stable association with VE-cadherin and enhanced adherens junction function [23]. This mechanism demonstrates selectivity for plakoglobin over β-catenin, indicating that razuprotafib specifically targets the adhesion-related functions of the VE-cadherin complex rather than its signaling roles.

Functional consequences of VE-cadherin complex stabilization by razuprotafib include dramatically reduced endothelial permeability and enhanced barrier integrity [18] [19] [22]. Transendothelial electrical resistance measurements demonstrate that razuprotafib treatment increases barrier function by approximately 77% compared to unstimulated controls [18]. This barrier enhancement occurs through maintained localization of VE-cadherin at cell-cell junctions and prevention of junction disassembly during inflammatory stimulation [18] [22]. The compound effectively counteracts the barrier-disrupting effects of mediators such as VEGF, histamine, and inflammatory cytokines.

RhoA/ROCK Pathway Interference Dynamics

Razuprotafib demonstrates significant regulatory effects on RhoA/ROCK signaling pathways that contribute to endothelial barrier dysfunction [18] [24] [20]. The compound's primary mechanism involves inhibition of GEF-H1, a critical Rho guanine nucleotide exchange factor that catalyzes RhoA activation [18] [17] [22]. This inhibition occurs through VE-PTP-mediated sequestration of GEF-H1, preventing its interaction with RhoA and subsequent GTPase activation [17] [22]. The result is a substantial reduction in contractile forces generated through RhoA-dependent mechanisms.

The downstream effects of RhoA pathway interference by razuprotafib include dramatic reductions in stress fiber formation and actomyosin contractility within endothelial cells [18] [24] [20]. RhoA activation normally leads to ROCK kinase stimulation, which phosphorylates myosin light chain and promotes stress fiber assembly [24]. Razuprotafib treatment disrupts this cascade by preventing the initial RhoA activation step, resulting in relaxed cytoskeletal architecture and reduced mechanical tension across endothelial junctions [18] [24]. This relaxation facilitates the maintenance of stable VE-cadherin complexes and prevents junction disassembly.

Experimental evidence demonstrates that razuprotafib treatment blocks soluble VE-cadherin-induced RhoA activation and its associated barrier dysfunction [18] [20]. When endothelial cells are challenged with soluble VE-cadherin fragments, which normally induce barrier breakdown through RhoA activation, co-treatment with razuprotafib completely prevents this response [18]. The compound maintains RhoA in its inactive GDP-bound state and prevents the formation of stress fibers that would otherwise compromise barrier integrity [18]. This protective effect occurs independently of razuprotafib's phosphatase inhibitory activity, indicating that VE-PTP serves as a scaffold protein for regulating RhoA signaling.

The therapeutic implications of RhoA/ROCK pathway interference by razuprotafib extend to multiple pathological conditions characterized by endothelial barrier dysfunction [18] [19] [24]. In sepsis models, where soluble VE-cadherin fragments contribute to vascular leakage, razuprotafib treatment prevents barrier breakdown and maintains microcirculatory function [18]. Similarly, in inflammatory conditions where RhoA activation promotes leukocyte extravasation, the compound stabilizes endothelial junctions and reduces tissue inflammation [18] [24]. These effects demonstrate the broad therapeutic potential of targeting RhoA signaling through VE-PTP modulation.

Angiogenic Regulation

Dual Role in Vasculogenesis and Pathological Angiogenesis

Razuprotafib exhibits a complex dual regulatory role in angiogenic processes, demonstrating differential effects on physiological vasculogenesis versus pathological angiogenesis [25] [26] [27]. During normal vascular development, the compound supports organized vessel formation by maintaining balanced Tie2 signaling and preventing excessive endothelial proliferation [25] [15]. This regulatory function is essential for proper vascular network architecture and the establishment of functional vessel hierarchies during embryonic development and tissue repair processes.

In the context of physiological vasculogenesis, razuprotafib functions to maintain appropriate levels of VE-PTP activity that balance pro-angiogenic and anti-angiogenic signals [25] [15] [28]. The compound prevents excessive vessel sprouting and branching by controlling endothelial cell proliferation rates through modulated Tie2 activation [15]. This balanced approach ensures that new vessel formation occurs in an organized manner with proper pericyte recruitment and vessel maturation [25] [26]. The resulting vascular networks demonstrate improved stability and function compared to unregulated angiogenic responses.

Conversely, in pathological angiogenesis associated with diabetic retinopathy, tumor growth, and inflammatory diseases, razuprotafib demonstrates therapeutic benefits by normalizing aberrant vessel formation [25] [26] [27]. The compound counteracts excessive VEGF signaling that drives pathological angiogenesis by restoring Tie2/angiopoietin signaling balance [25] [26]. This normalization effect reduces vessel permeability, improves endothelial junction integrity, and promotes the formation of more mature, stable vascular structures [25] [26]. Clinical studies in diabetic macular edema have demonstrated that razuprotafib treatment, particularly in combination with anti-VEGF therapy, produces superior outcomes compared to anti-VEGF monotherapy [25].

The mechanistic basis for razuprotafib's dual angiogenic regulation involves context-dependent modulation of endothelial cell responses to angiogenic stimuli [26] [27] [29]. In normal physiological conditions, the compound enhances endothelial survival signaling while preventing excessive proliferation [26] [15]. During pathological conditions characterized by chronic VEGF elevation and Tie2 suppression, razuprotafib restores the balance between these competing signals [25] [26]. This restoration involves enhanced angiopoietin-1 responsiveness and reduced angiopoietin-2 antagonism, leading to improved vessel stability and function [26].

Hypoxia-Inducible Factor 1α Crosstalk

The interaction between razuprotafib treatment and hypoxia-inducible factor 1α signaling represents a complex regulatory network that influences angiogenic responses under pathological conditions [30] [27] [31]. Razuprotafib indirectly modulates HIF-1α stability and activity through its effects on endothelial cell survival and tissue oxygenation [30] [27]. By improving vascular function and reducing pathological vessel leakage, the compound enhances tissue perfusion and reduces local hypoxic stress that would otherwise drive HIF-1α accumulation.

The molecular mechanisms underlying HIF-1α crosstalk with razuprotafib involve enhanced endothelial survival signaling through Tie2 activation [30] [26] [27]. Improved endothelial cell viability and function reduce the metabolic stress that normally triggers HIF-1α stabilization under pathological conditions [30] [31]. Additionally, normalized vessel permeability and improved perfusion reduce tissue hypoxia, limiting the oxygen-dependent stabilization of HIF-1α protein [30] [31]. This creates a beneficial feedback loop where improved vascular function reduces the pathological signals that drive further angiogenic dysfunction.

Experimental evidence demonstrates that razuprotafib treatment reduces pathological HIF-1α accumulation in disease models characterized by chronic hypoxia and vascular dysfunction [27] [31]. In diabetic retinopathy models, the compound decreases HIF-1α-dependent expression of angiogenic factors such as VEGF and angiopoietin-2 [26] [31]. This reduction in HIF-1α-driven gene expression contributes to the normalization of angiogenic signaling and improved vessel stability observed with razuprotafib treatment [26] [31].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Mechanism of Action

Dates

Aerpio Pharmaceuticals: Razuprotafib COVID-19/ARDS